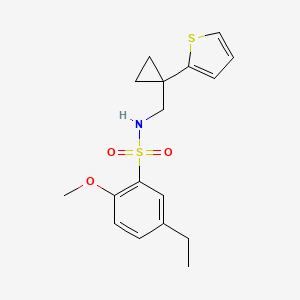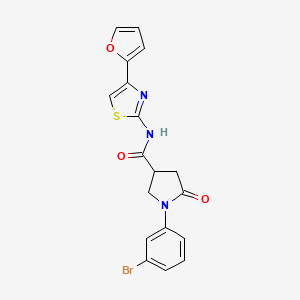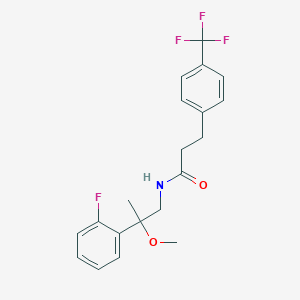
5-ethyl-2-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 5-ethyl-2-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide is a benzenesulfonamide derivative, which is a class of compounds known for their diverse range of biological activities. While the specific compound is not directly mentioned in the provided papers, benzenesulfonamides are often studied for their potential therapeutic applications, including anticancer properties.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the reaction of suitable starting materials with various reagents to introduce the desired functional groups. For example, in the first paper, a series of benzenesulfonamide derivatives were synthesized by reacting aminoguanidines with phenylglyoxal hydrate in glacial acetic acid . Although the exact synthesis of the compound is not detailed, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, which can be further substituted with various functional groups. The molecular structure is crucial as it can influence the compound's biological activity and interaction with biological targets. The papers provided do not offer specific insights into the molecular structure of the compound , but they do discuss the importance of certain substituents in contributing to biological activity .
Chemical Reactions Analysis
Benzenesulfonamide derivatives can undergo various chemical reactions, depending on their substituents. The papers provided do not detail specific reactions for the compound , but they do mention that the presence of certain substituents can affect the compound's reactivity and stability. For instance, the presence of a trifluoromethyl group was found to increase metabolic stability in one of the studied compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and melting point, are influenced by their molecular structure. These properties are important for the pharmacokinetic profile of the compounds. The provided papers do not discuss the specific properties of the compound , but they do highlight the importance of metabolic stability in the development of potential therapeutic agents .
Relevant Case Studies
The provided papers discuss the cytotoxic activity of benzenesulfonamide derivatives against various human cancer cell lines, such as HCT-116, HeLa, and MCF-7 . Compounds with certain substituents showed significant anticancer activity, and some induced apoptosis in cancer cells . These findings are relevant as they suggest that the compound , being a benzenesulfonamide derivative, may also possess similar biological activities, warranting further investigation.
科学的研究の応用
Photodynamic Therapy and Cancer Treatment :
- A zinc phthalocyanine substituted with benzenesulfonamide derivative groups, similar in structure to the chemical , has been found useful in photodynamic therapy for cancer treatment due to its high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
Antiproliferative Activity :
- Novel N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives, which bear resemblance to the queried compound, showed potential as antiproliferative agents against various cancer cell lines, suggesting their utility in cancer research (Motavallizadeh et al., 2014).
Antimicrobial Activity :
- Arylazopyrazole pyrimidone clubbed heterocyclic compounds containing benzenesulfonamide have been synthesized and shown to have antimicrobial activity against various bacteria and fungi (Sarvaiya, Gulati, & Patel, 2019).
Photophysical Properties :
- The study of methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate, related to the chemical , reveals unique luminescence properties depending on the substituted group, which is important in the field of photophysics (Kim et al., 2021).
Cytotoxicity and Carbonic Anhydrase Inhibition :
- A series of benzenesulfonamides showed cytotoxic activities and strong inhibition of human cytosolic isoforms, indicating their potential in developing anti-tumor therapies (Gul et al., 2016).
UV Protection and Antimicrobial Properties in Textiles :
- Thiazole azodyes containing sulfonamide moiety were used for simultaneous dyeing and functional finishing of cotton textiles, providing UV protection and antibacterial properties (Mohamed, Abdel-Wahab, & Fahmy, 2020).
Photophysicochemical Properties for Photocatalytic Applications :
- Zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents, similar in structure to the chemical , has shown properties suitable for photocatalytic applications (Öncül, Öztürk, & Pişkin, 2021).
将来の方向性
The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . As the world’s population is increasing at an alarming rate, health problems have also become a very serious clinical problem. Therefore, it is an urgent requirement for scientists to design and discover new drug molecules which possibly offer some of the greatest hopes for success in the present and future epoch .
特性
IUPAC Name |
5-ethyl-2-methoxy-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S2/c1-3-13-6-7-14(21-2)15(11-13)23(19,20)18-12-17(8-9-17)16-5-4-10-22-16/h4-7,10-11,18H,3,8-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWCWCDNULWZOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2(CC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-2-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B3008950.png)

![2-[1-([1,3]Thiazolo[4,5-c]pyridin-2-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B3008956.png)
![5-((4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-1H-benzo[d]imidazole](/img/structure/B3008957.png)
![dimethyl 1-[2-(3-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B3008960.png)

![N-methyl-2-(5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride](/img/no-structure.png)

![[Bis(dimethylamino)-oxo-lambda6-sulfanylidene]thiourea](/img/structure/B3008967.png)

![2,8,10-trimethyl-N-(1-phenylethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B3008970.png)


![(Z)-{1-[3-(2,3-dihydro-1H-isoindol-2-yl)phenyl]ethylidene}({[4-(trifluoromethyl)phenyl]methoxy})amine](/img/structure/B3008973.png)